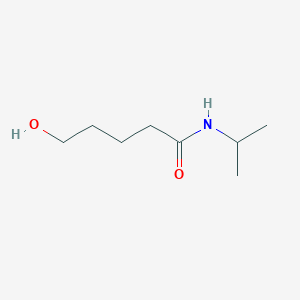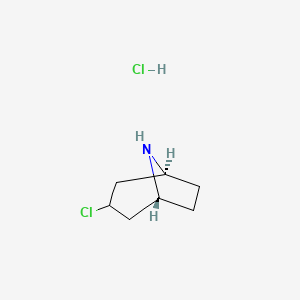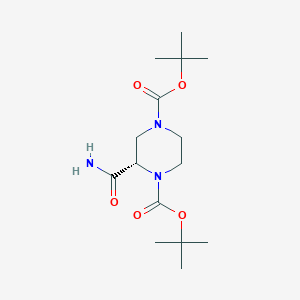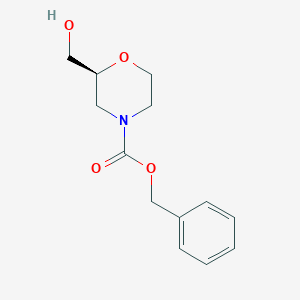![molecular formula C14H16N2O2 B3103403 Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate CAS No. 14394-77-5](/img/structure/B3103403.png)
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate
Vue d'ensemble
Description
Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate is a chemical compound with the CAS Number: 1886-52-8. Its molecular weight is 244.29 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-2-propenoate .
Molecular Structure Analysis
The molecular structure of this compound consists of 34 bonds in total, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
This compound has a boiling point of 123-125 degrees Celsius and a density of 1.23 . It is a white to yellow solid at room temperature .Applications De Recherche Scientifique
1. Crystal Growth and Structural Analysis
Ethyl 2-cyano 3-(4-dimethylaminophenyl) acrylate crystals have been successfully grown using a slow cooling method. These crystals belong to the triclinic crystal system with space group P, as revealed by single-crystal X-ray diffraction. Their molecular structure has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, and Mass spectrometry. This research is crucial in understanding the fundamental properties of these crystals and their potential applications in various fields (Kotteswaran, Senthil Pandian, & Ramasamy, 2017).
2. Optical and Thermal Properties
A series of donor–π–acceptor (D–π–A) push–pull chromophores, including ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate, have been studied for their optical and thermal properties. The research indicates high thermal stability and potential opto-electronic applications for these chromophores. The study of these properties is essential for the development of new materials with specific optical and electronic characteristics (Gupta & Singh, 2015).
3. Synthesis and Characterization
The synthesis and characterization of compounds related to ethyl 2-cyano-3-substituted-amino-3-(β-phenylethylamine) acrylate have been explored. This research provides valuable insights into the chemical synthesis processes and the properties of the synthesized compounds, which is fundamental for potential applications in various chemical industries (Gui-y, 2014).
4. Polymers and Functional Applications
Research on polymers such as poly[2-(dimethylamino)ethyl acrylates], which are related to ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate, has shown their utility in diverse applications ranging from biomaterials to wastewater treatment. The study of the hydrolytic stabilities of these polymers is significant for understanding their behavior in various environments and for their functional applications (Ros et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mécanisme D'action
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 24429 g/mol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is used in dyeing, printing, and coating industries due to its low volatility and good stability . It is also used as an intermediate in chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate. For instance, its stability and volatility can be affected by temperature . .
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)12(10-15)9-11-5-7-13(8-6-11)16(2)3/h5-9H,4H2,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFWHASAAPOLK-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)N(C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1886-52-8 | |
| Record name | ETHYL ALPHA-CYANO-4-(DIMETHYLAMINO)CINNAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)





![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)



![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)